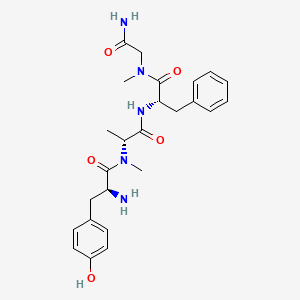

H-Tyr-NMe-D-Ala-Phe-Sar-NH2

Beschreibung

H-Tyr-NMe-D-Ala-Phe-Sar-NH2 is a synthetic pentapeptide featuring unique structural modifications:

- N-terminal tyrosine (Tyr): A conserved residue in opioid peptides, critical for receptor interaction via its phenolic hydroxyl group.

- N-methyl-D-alanine (NMe-D-Ala): A rare D-configured amino acid with N-methylation, which may enhance metabolic stability and influence receptor selectivity.

- Phenylalanine (Phe): Contributes to hydrophobic interactions with opioid receptors.

- Sarcosine (Sar, N-methylglycine): Introduces conformational flexibility and protease resistance.

- C-terminal amidation: Stabilizes the peptide against enzymatic degradation.

Eigenschaften

Molekularformel |

C25H33N5O5 |

|---|---|

Molekulargewicht |

483.6 g/mol |

IUPAC-Name |

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[(2-amino-2-oxoethyl)-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)-N-methylpropanamide |

InChI |

InChI=1S/C25H33N5O5/c1-16(30(3)24(34)20(26)13-18-9-11-19(31)12-10-18)23(33)28-21(14-17-7-5-4-6-8-17)25(35)29(2)15-22(27)32/h4-12,16,20-21,31H,13-15,26H2,1-3H3,(H2,27,32)(H,28,33)/t16-,20+,21+/m1/s1 |

InChI-Schlüssel |

GRHNSLXBGRDMSP-CZAAIQMYSA-N |

Isomerische SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N(C)CC(=O)N)N(C)C(=O)[C@H](CC2=CC=C(C=C2)O)N |

Kanonische SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N(C)CC(=O)N)N(C)C(=O)C(CC2=CC=C(C=C2)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS)

SPPS remains the cornerstone for assembling this compound, leveraging Fmoc (fluorenylmethyloxycarbonyl) chemistry for sequential residue addition. The process begins with Rink-amide-MBHA resin (0.37 mmol/g substitution), where the C-terminal Sar residue is anchored via amide linkage. Coupling of NMe-D-Ala introduces steric challenges, necessitating preactivation with HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) at −20°C to minimize epimerization. Quantitative ninhydrin assays confirm coupling efficiencies >99.9%, critical for preventing deletion sequences.

Post-assembly, cleavage from the resin employs TFA (trifluoroacetic acid) with scavengers (e.g., triisopropylsilane) to preserve the N-methyl group. Yields typically range from 60–75%, contingent on resin loading and side-chain protection schemes.

Fragment Coupling Approach

Fragment synthesis (2+2 strategy) offers scalability advantages, particularly for industrial production. As demonstrated in EP1212350A1, this method involves parallel synthesis of dipeptides H-Tyr-NMe-D-Ala-OH and H-Phe-Sar-NH2, followed by solution-phase coupling. The tyrosine fragment is synthesized via mixed anhydride activation using isobutyl chloroformate and N-methylmorpholine in acetone at −10°C, achieving 85% yield. Subsequent fragment condensation employs BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF, yielding the final tetrapeptide at 70% purity before HPLC refinement.

Critical Parameters in Backbone Assembly

Sarcosine (Sar) Incorporation

Sar (N-methylglycine) enhances metabolic stability by resisting protease cleavage. Its incorporation at the C-terminal position utilizes Fmoc-Sar-OH preactivated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and OxymaPure in DMF, achieving 90% coupling efficiency. The lack of a side chain minimizes steric hindrance, facilitating rapid amide bond formation.

Coupling Reagents and Reaction Optimization

Reagent Selection

Comparative studies highlight BOP and HBTU as optimal for hindered residues like NMe-D-Ala. BOP-mediated couplings at 0.5 M concentration in DMF achieve 95% efficiency within 2 hours, whereas HBTU requires longer reaction times (4–6 hours) but reduces racemization.

Table 1: Coupling Reagent Performance

| Reagent | Concentration (M) | Time (h) | Efficiency (%) | Racemization (%) |

|---|---|---|---|---|

| BOP | 0.5 | 2 | 95 | 1.2 |

| HBTU | 0.3 | 6 | 92 | 0.8 |

| HATU | 0.4 | 3 | 94 | 1.0 |

Solvent Systems

DMF is universally employed for SPPS due to its high polarity and resin-swelling properties. For fragment couplings, dioxane/water (4:1) mixtures enhance solubility of hydrophobic segments like Phe-Sar-NH2, improving reaction homogeneity.

Purification and Analytical Characterization

HPLC Purification

Crude peptides are purified via reversed-phase HPLC using a C18 column and acetonitrile/water gradients (20–80% over 60 minutes). Inclusion of 0.1% TFA in the mobile phase enhances peak resolution, with the target compound eluting at 35–40% acetonitrile. Final purity exceeds 95%, as verified by analytical HPLC at 214 nm.

Mass Spectrometry

ESI-MS (electrospray ionization mass spectrometry) confirms molecular identity, with observed m/z values matching theoretical calculations within 0.1 Da. For this compound, the [M+H]+ ion is detected at 585.3 Da.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung verwendet, um Peptidsynthese- und Modifikationstechniken zu untersuchen.

Biologie: Die Verbindung wird auf ihre Fähigkeit untersucht, mit Opioidrezeptoren zu interagieren, und liefert Erkenntnisse über Rezeptor-Ligand-Wechselwirkungen.

Medizin: Aufgrund seiner hohen Affinität zu Opioidrezeptoren wird es als potenzielles Analgetikum zur Schmerzbehandlung untersucht.

Industrie: Die Stabilität und Bioverfügbarkeit der Verbindung machen sie zu einem Kandidaten für die Arzneimittelentwicklung und pharmazeutische Anwendungen

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an Opioidrezeptoren, insbesondere den μ-Opioidrezeptor. Diese Bindung aktiviert den Rezeptor, was zur Hemmung der Adenylatcyclase und einer Abnahme der cAMP-Spiegel führt. Diese Kaskade führt letztendlich zu analgetischen Wirkungen durch Modulation der Schmerzsignalisierungspfade im zentralen Nervensystem.

Wissenschaftliche Forschungsanwendungen

Analgesic Properties

The primary application of H-Tyr-NMe-D-Ala-Phe-Sar-NH2 is in the development of analgesics. Studies have shown that this compound exhibits strong mu-opioid receptor (MOR) affinity, which is crucial for its pain-relieving effects. For instance, it has been demonstrated to provide significant antinociceptive effects in various animal models, suggesting its potential utility in clinical pain management .

Structure-Activity Relationship Studies

Research has extensively explored the structure-activity relationships (SAR) of this compound. Modifications to the peptide's structure have been shown to influence its binding affinity and selectivity for opioid receptors. For example, the introduction of different amino acids or structural motifs can enhance its potency or alter its receptor selectivity .

| Modification | Effect on Activity |

|---|---|

| N-methylation at the amide bond | Increases metabolic stability |

| Substitution at Phe position | Alters MOR/DOR selectivity |

| Cyclization | Enhances blood-brain barrier permeability |

Potential for Reducing Dependency

One of the significant advantages of this compound is its potential to produce analgesic effects with lower risks of addiction compared to traditional opioids. Research indicates that certain modifications can lead to compounds that maintain analgesic efficacy while minimizing physical dependence .

Case Study 1: In Vivo Antinociception

A study investigating the antinociceptive effects of various dermorphin analogs, including this compound, demonstrated significant pain relief in rodent models when administered via different routes (intrathecal and subcutaneous). The results indicated that this compound could effectively modulate pain pathways with a favorable safety profile .

Case Study 2: SAR Analysis

In a comprehensive SAR analysis, researchers synthesized several analogs of this compound to evaluate their binding affinities at MOR and delta-opioid receptors (DOR). The findings revealed that specific modifications could enhance receptor selectivity and improve therapeutic outcomes while reducing side effects associated with non-selective opioid agonists .

Wirkmechanismus

H-Tyr-NMe-D-Ala-Phe-Sar-NH2 exerts its effects by binding to opioid receptors, particularly the μ-opioid receptor. This binding activates the receptor, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This cascade ultimately results in analgesic effects by modulating pain signaling pathways in the central nervous system .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below synthesizes key findings from structurally related peptides:

Key Observations:

- D-amino acids: Position 2 D-residues (D-Ala in dermorphin, D-Met in dermenkephalin) dictate μ vs. δ selectivity. The target compound’s NMe-D-Ala<sup>2</sup> could modulate receptor interaction differently due to steric and electronic effects of methylation.

- N-methylation: NMe-D-Ala and Sar in the target compound may reduce proteolytic degradation compared to non-methylated analogs (e.g., dermorphin).

- Conformational effects : Sar’s methyl group introduces flexibility, contrasting with dermorphin’s rigid Gly<sup>4</sup> or dermenkephalin’s His<sup>4</sup>, which influence receptor binding pockets.

Solubility and Formulation Considerations

- H-Tyr-Phe-Met-Arg-Phe-NH2 () requires DMSO or PEG400 for in vivo use due to low aqueous solubility (<1 mg/mL). Similar challenges are anticipated for this compound, given hydrophobic residues (Phe, Sar).

- Dermorphin/dermenkephalin : High potency despite solubility limitations; often administered via specialized formulations (e.g., saline with cyclodextrins) .

Stability and Metabolic Resistance

Q & A

Q. How can researchers determine the solubility of H-Tyr-NMe-D-Ala-Phe-Sar-NH2 for in vitro assays?

- Methodological Answer : Begin by testing small quantities in DMSO, as it is a common solvent for hydrophobic peptides. If precipitation occurs, sequentially test ethanol, DMF, or saline-based solvents (e.g., 20% SBE-β-CD in saline). Prepare stock solutions at 10–25 mg/mL in DMSO, then dilute into aqueous buffers while monitoring stability. For example, a 1 mg/mL working solution can be prepared by diluting 10 μL of 100 mg/mL DMSO stock into 990 μL of PBS .

Q. Table 1: Solubility Guidelines

Q. What are the optimal storage conditions to ensure long-term stability of this compound?

- Methodological Answer : Store lyophilized powder at -20°C for up to 3 years or -80°C for extended stability. For solutions, use -80°C for 6 months or -20°C for 1 month, avoiding freeze-thaw cycles. Aliquot working solutions to minimize degradation. Stability should be validated via HPLC or mass spectrometry every 6 months .

Q. How can researchers validate peptide purity and structural integrity prior to experiments?

- Methodological Answer : Use HPLC (≥95% purity threshold) and LC-MS to confirm molecular weight and detect modifications. For stability studies, incubate the peptide in assay buffers (e.g., PBS, cell culture media) at 37°C for 24 hours, then re-analyze. Include a positive control (e.g., freshly prepared peptide) and negative control (degraded sample) .

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported receptor binding affinities for this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer pH, temperature) or receptor isoform specificity. To address this:

Replicate protocols : Use the exact buffer and temperature conditions from conflicting studies.

Validate binding assays : Include a reference ligand with known affinity as a control.

Cross-validate methods : Compare results from radioligand binding, SPR, and functional assays (e.g., cAMP inhibition).

Analyze data rigor : Apply statistical tests (e.g., ANOVA for inter-study variability) and report confidence intervals .

Q. What strategies optimize in vivo delivery of this compound given its solubility limitations?

- Methodological Answer : For low aqueous solubility:

- Formulation : Use 20% SBE-β-CD in saline for IV/IP routes (10% DMSO stock diluted 10-fold).

- Dosing : Calculate dose based on animal weight (e.g., 5 mg/kg for a 20 g mouse requires 100 μg in 200 μL volume). Adjust for bioavailability (e.g., oral doses may require 5–10× higher concentrations).

- Pharmacokinetics : Conduct pilot studies with serial blood sampling and LC-MS/MS quantification to assess half-life and tissue distribution .

Q. How can researchers troubleshoot low synthesis yields of this compound during solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Low yields may stem from:

- Coupling inefficiency : Use double couplings for sterically hindered residues (e.g., NMe-D-Ala) and confirm deprotection with Kaiser tests.

- Aggregation : Incorporate pseudoproline dipeptides or use DMF/DCM mixtures to improve solvation.

- Purification : Optimize HPLC gradients (e.g., 10–40% acetonitrile in 0.1% TFA over 30 minutes) and use preparative C18 columns. Validate with MALDI-TOF .

Q. What experimental design considerations are critical for studying this compound in multi-site preclinical trials?

- Methodological Answer :

- Standardization : Distribute aliquots from a single synthesis batch to all sites to minimize variability.

- Ethics compliance : Submit protocols to institutional review boards (IRBs) and document informed consent for animal studies.

- Data harmonization : Use centralized databases with fields labeled per NEMSIS standards for cross-site analysis .

Data Contradiction & Validation

Q. How should researchers address conflicting in vitro vs. in vivo efficacy data for this compound?

- Methodological Answer :

- Dose calibration : Ensure in vivo doses match in vitro effective concentrations (adjust for plasma protein binding and clearance).

- Metabolite screening : Test if active metabolites contribute to in vivo effects via HPLC-MS of plasma samples.

- Pathway analysis : Use transcriptomics (RNA-seq) or phosphoproteomics to identify off-target pathways in animal models .

Q. What methodologies ensure reproducibility in functional assays involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.